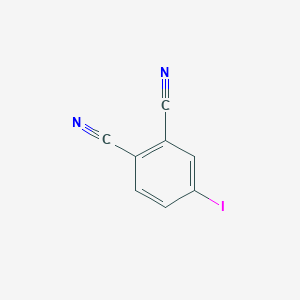

4-Iodophthalonitrile

Descripción

Overview of Phthalonitrile (B49051) Derivatives in Advanced Chemical Synthesis

Phthalonitrile and its derivatives are fundamental building blocks in the synthesis of phthalocyanines, large aromatic macrocycles that have found applications as dyes, pigments, and functional materials. solubilityofthings.comgoogle.com The general method for synthesizing phthalocyanines involves the cyclotetramerization of phthalonitrile precursors. acs.org This process allows for the introduction of various substituents onto the periphery of the phthalocyanine (B1677752) macrocycle, thereby tuning its electronic, optical, and solubility properties. mdpi.com The versatility of phthalonitrile chemistry has led to the development of a vast library of phthalocyanine-based materials with tailored functionalities for applications in fields such as organic electronics, catalysis, and photodynamic therapy. mdpi.comresearchgate.netjchemrev.com

Significance of Halogenated Phthalonitriles in Molecular Design

Halogenated phthalonitriles, including 4-iodophthalonitrile, are particularly important intermediates in the synthesis of functionalized phthalocyanines. google.com The presence of a halogen atom, such as iodine, provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. google.comjchemrev.com This strategic functionalization is crucial for fine-tuning the properties of the resulting phthalocyanine. For instance, the introduction of bulky or solubilizing groups can prevent aggregation and improve processability, while the attachment of specific chromophores or bioactive moieties can impart desired photophysical or therapeutic properties. researchgate.netscholaris.ca The carbon-iodine bond in this compound is particularly amenable to reactions like Suzuki and Sonogashira couplings, offering a powerful tool for constructing complex molecular architectures. acs.orgcore.ac.uk

Research Trajectory of this compound: From Synthesis to Advanced Applications

The research journey of this compound begins with its synthesis, which is typically achieved through a diazotization reaction of 4-aminophthalonitrile (B1265799) in the presence of potassium iodide. researchgate.netprepchem.com Another synthetic route involves the reaction of 4-nitrophthalonitrile (B195368). conicet.gov.ar Once synthesized, this compound serves as a key starting material for a multitude of advanced applications.

A primary application of this compound is in the synthesis of tetra- and unsymmetrically substituted phthalocyanines. researchgate.netnih.gov For example, it has been used to create tetraiodophthalocyanine complexes with metals like magnesium. researchgate.net Furthermore, it is a crucial reactant in palladium-catalyzed reactions, such as aminocarbonylation, to produce amide-substituted phthalonitriles, which are precursors for biocompatible phthalocyanines. mdpi.com

The reactivity of the iodine atom also allows for the self-coupling of this compound to form 3,3',4,4'-tetracyanobiphenyl, a precursor for directly linked binuclear phthalocyanines. dtic.milcdnsciencepub.com In the realm of materials science, the unique electronic structure of this compound, with its iodine atom and nitrile groups, facilitates strong intermolecular interactions like halogen bonding, which can be exploited in crystal engineering to create novel supramolecular architectures. researchgate.netscbt.com These materials have potential applications in thermoelectric devices and other advanced electronic systems. researchgate.net

The versatility of this compound is further highlighted by its use in the synthesis of unsymmetrical phthalocyanines through statistical condensation with other phthalonitrile derivatives. nih.gov This approach allows for the creation of complex structures with tailored properties for specific applications, such as sensitizers in photodynamic therapy or components in organic photovoltaics. researchgate.netnih.gov

Interactive Data Tables

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents | Key Transformation | Yield | Reference |

| 4-Aminophthalonitrile | 1. H₂SO₄, NaNO₂ 2. KI | Diazotization followed by Sandmeyer reaction | 72% | prepchem.com |

| 4-Nitrophthalonitrile | 1. Fe, HCl, Methanol (B129727) 2. NaNO₂, HCl 3. KI | Reduction of nitro group, diazotization, and Sandmeyer reaction | 71% | conicet.gov.ar |

Table 2: Applications of this compound

| Application Area | Specific Use | Key Feature of this compound | Resulting Product/System | Reference |

| Phthalocyanine Synthesis | Precursor for symmetrical and unsymmetrical phthalocyanines | Reactive iodine for functionalization and cyclotetramerization of nitrile groups | Functionalized metallophthalocyanines | researchgate.netnih.gov |

| Materials Science | Building block for supramolecular structures | Ability to form halogen bonds | Crystalline materials with controlled packing | researchgate.net |

| Organic Electronics | Precursor for binuclear phthalocyanines | Reactivity in coupling reactions | Directly linked phthalocyanine dimers | dtic.milcdnsciencepub.com |

| Medicinal Chemistry | Synthesis of biocompatible photosensitizers | Amenable to palladium-catalyzed aminocarbonylation | Amide-substituted phthalocyanines | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHQHYJZUSXMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399533 | |

| Record name | 4-Iodophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69518-17-8 | |

| Record name | 4-Iodophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Iodophthalonitrile

Established Synthetic Routes to 4-Iodophthalonitrile

The most conventional and widely documented pathway to this compound begins with the modification of a nitro-substituted precursor. This multi-step synthesis is a cornerstone in the production of this valuable compound.

Preparation from 4-Nitrophthalonitrile (B195368) Precursors

The synthesis of this compound from 4-nitrophthalonitrile is a robust, two-step process that is frequently cited in chemical literature. conicet.gov.arcdnsciencepub.com

The first step involves the reduction of the nitro group on 4-nitrophthalonitrile to an amino group, yielding 4-aminophthalonitrile (B1265799). rsc.org This transformation is typically accomplished using a reducing agent such as iron powder in the presence of an acid like hydrochloric acid, with methanol (B129727) often serving as the solvent. rsc.org The mixture is heated to reflux to drive the reaction to completion.

The second step is a Sandmeyer-type reaction. The newly formed 4-aminophthalonitrile is treated with a solution of sodium nitrite (B80452) in a strong acid, such as sulfuric acid, at low temperatures (typically below -5°C) to form an in-situ diazonium salt. conicet.gov.arrsc.org This highly reactive intermediate is then quenched with a solution of potassium iodide, which introduces the iodo-substituent at the 4-position of the phthalonitrile (B49051) ring, yielding the final product, this compound. rsc.orgresearchgate.net Purification is commonly achieved through column chromatography. rsc.org

Comparison of Synthetic Efficiencies and Yields Across Different Pathways

Below is a comparative table of yields for the established synthetic route.

| Starting Material | Intermediate | Final Product | Reagents for Step 1 | Reagents for Step 2 | Reported Yield |

| 4-Nitrophthalonitrile | 4-Aminophthalonitrile | This compound | Fe, HCl, Methanol conicet.gov.arrsc.org | 1. NaNO₂, H₂SO₄2. KI, H₂O conicet.gov.arrsc.org | ~71% (overall) conicet.gov.ar |

| 4-Aminophthalonitrile | - | This compound | - | 1. NaNO₂, H₂SO₄2. KI, H₂O researchgate.net | 88% researchgate.net |

Novel and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesis. These include the use of microwave irradiation and the exploration of green solvents and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity. This technology has been successfully applied to the synthesis of phthalocyanine (B1677752) macrocycles from phthalonitrile precursors, including those functionalized with halogens. researchgate.net The use of microwave irradiation in the ring expansion of subphthalocyanine (B1262678) with this compound to form an A3B-phthalocyanine has been demonstrated, achieving a 40% yield in just two hours. conicet.gov.ar This highlights the stability and reactivity of this compound under microwave conditions, suggesting that its direct synthesis could also benefit from this technology, which is known to accelerate reactions that typically require harsh conditions or long durations. beilstein-journals.org

Exploration of Green Solvents and Catalysts in this compound Synthesis

The move towards sustainability in chemical synthesis involves replacing traditional, often hazardous, organic solvents with greener alternatives like water, glycerol (B35011), or ionic liquids. mdpi.comamazon.comnih.gov Research into the synthesis of metallophthalocyanines, a major application of this compound, has explored the use of anisole (B1667542) and glycerol as reaction media. mdpi.comresearchgate.netnih.gov A statistical synthesis of an unsymmetrical zinc phthalocyanine was successfully performed using this compound in a glycerol/anisole mixture with potassium hydroxide (B78521) (KOH) as a base, achieving a satisfactory 26% yield. mdpi.comresearchgate.net

Furthermore, the development of highly efficient catalytic systems represents another facet of green chemistry. Palladium-catalyzed reactions, such as Stille coupling and aminocarbonylation, utilize this compound as a substrate to form new carbon-carbon and carbon-nitrogen bonds with high selectivity. researchgate.netmdpi.com These methods, while employing a heavy metal catalyst, are highly efficient and atom-economical, minimizing waste by creating complex molecules in a controlled manner. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound via the established route from 4-nitrophthalonitrile involves two well-understood reaction mechanisms.

The first step, the reduction of the nitro group of 4-nitrophthalonitrile to an amine, typically proceeds via a series of single-electron and proton transfers when using a metal like iron in an acidic medium. The metal acts as the electron donor, and the acid provides the protons necessary to convert the oxygen atoms of the nitro group into water molecules, ultimately leaving the nitrogen atom as a primary amine.

The second step, the conversion of the 4-aminophthalonitrile intermediate to this compound, follows the Sandmeyer reaction mechanism. This process is initiated by the reaction of the primary aromatic amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) to generate a diazonium salt. The resulting diazonium group (-N₂⁺) is an excellent leaving group. In the presence of iodide ions (from KI), the diazonium group is displaced, and the iodide is substituted onto the aromatic ring. While the exact mechanism of the final substitution step can involve either radical or ionic pathways, it results in the stable C-I bond of the final this compound product. Although no specific mechanistic studies focusing solely on this compound formation have been found, the reaction is believed to follow these classical and well-documented mechanistic pathways. uzh.ch

Radical Nucleophilic Substitution Mechanisms in Photoinduced Reactions

The radical nucleophilic substitution (S-RN-1) is a significant pathway for the functionalization of this compound. nih.govresearchgate.net This multi-step mechanism is typically initiated by an electron transfer, often induced by photochemical means, and proceeds via a free-radical chain reaction. nih.gov

The process begins when the aryl halide, this compound, accepts an electron from an initiator, forming a radical anion. researchgate.net This intermediate is unstable and collapses, ejecting the iodide anion to produce an aryl radical. researchgate.net This newly formed aryl radical then reacts with a nucleophile to create a new radical anion. researchgate.net In the final propagation step, this radical anion transfers its excess electron to another molecule of the starting this compound, yielding the substituted product and regenerating the radical anion intermediate, thus continuing the chain reaction. researchgate.netacs.org

Research into the photoinitiated reactions of this compound with various nucleophiles, such as the anion of 2,6-di-tert-butylphenol, in a solvent like dimethyl sulfoxide (B87167) (DMSO) provides clear evidence for the S-RN-1 mechanism. acs.org Key observations supporting this mechanism include the fact that the reaction does not proceed in the absence of light. acs.org Furthermore, the reaction is significantly inhibited by the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or para-dinitrobenzene (p-DNB), which are known to terminate radical chain reactions. acs.org These findings confirm that a photoinduced electron transfer process is essential for the substitution to occur. acs.org

Table 1: Photoinitiated Reaction of this compound with 2,6-di-tert-butylphenolate

| Experiment | Conditions | Product Yield (%) | Inhibition |

|---|---|---|---|

| 1 | Light Irradiation | 36 | No |

| 2 | Dark | <5 | N/A |

| 3 | Light + TEMPO | <5 | Yes |

| 4 | Light + p-DNB | <5 | Yes |

Data sourced from a study on photoinitiated reactions in DMSO. acs.org

Role of Catalysis in Halogenation Processes

The primary method for synthesizing this compound involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides. wikipedia.orgorganic-chemistry.org In this context, the process starts with 4-aminophthalonitrile. nih.govnih.gov The synthesis of this compound from 4-aminophthalonitrile is a classic example where catalysis plays a critical role. wikipedia.org

The reaction proceeds by diazotization of the amino group on 4-aminophthalonitrile using sodium nitrite in an acidic medium, typically aqueous acidic media, to form a diazonium salt. wikipedia.orgnih.gov This diazonium salt is then displaced by iodine. While iodination in a Sandmeyer-type reaction can sometimes occur without a catalyst, the use of copper(I) salts, such as copper(I) iodide, is common to catalyze the substitution. wikipedia.orgorganic-chemistry.org

The mechanism of the copper(I)-catalyzed Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (S-RN-Ar). wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This transfer results in the formation of an aryl radical and the loss of nitrogen gas, a thermodynamically favorable step that drives the reaction forward. wikipedia.org The aryl radical then reacts with the halide, which is delivered from a copper(II) species, to form the final this compound product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. wikipedia.org

Regioselective Synthesis of Iodinated Phthalonitriles

The ability to control the position of iodine atoms on the phthalonitrile ring is crucial for tailoring the properties of resulting materials, such as phthalocyanines. Regioselectivity, or the control of isomer formation, is a key challenge in the synthesis of multi-iodinated phthalonitriles.

Control of Isomer Formation in Multi-iodinated Phthalonitrile Synthesis

Direct iodination of the parent phthalonitrile molecule is generally not a viable method for producing specific isomers, as it typically leads to a mixture of mono- and di-iodinated products that are very difficult to separate. google.com Therefore, achieving regiochemical control relies on synthetic strategies that build the desired substitution pattern from specifically chosen starting materials.

The synthesis of specific isomers like 4,5-diiodophthalonitrile (B13040148) and 3,6-diiodophthalonitrile (B8244336) demonstrates this principle.

Synthesis of 4,5-Diiodophthalonitrile : A common route to 4,5-diiodophthalonitrile starts from phthalimide. core.ac.uk The iodination of phthalimide, followed by ammonolysis and subsequent treatment with trifluoroacetic anhydride, yields a mixture of diiodophthalonitriles from which the 4,5-isomer can be isolated. core.ac.uk This method has been refined to a five-step route that requires only a single chromatographic separation to yield high-purity 4,5-diiodophthalonitrile. researchgate.net This isomer is a key precursor for creating octa-substituted phthalocyanines. nih.govacs.org

Synthesis of 3,6-Diiodophthalonitrile : The synthesis of the 3,6-isomer also requires a specific precursor to ensure regioselectivity. For instance, 3,6-diiodophthalonitrile has been used as a starting material for a series of 3,6-aryloxy-substituted phthalonitriles. acs.orgfigshare.comresearchgate.net The synthesis of the related 3,6-dibromophthalonitrile (B12502627) has been achieved starting from 3,6-dihydroxyphthalonitrile, highlighting how the initial placement of functional groups on the ring dictates the final position of the halogens. google.com

Furthermore, steric control can be employed to direct the formation of specific isomers. The synthesis of phthalocyanines from phthalonitriles bearing a bulky group at the 3-position can lead to the selective formation of the C4h isomer of the final macrocycle, which implies that the synthesis of the phthalonitrile precursor itself can be highly regioselective. chemrxiv.org

Table 2: Selected Precursors for Regioselective Synthesis of Diiodophthalonitriles

| Target Isomer | Key Precursor | Synthetic Strategy |

|---|---|---|

| 4,5-Diiodophthalonitrile | Phthalimide | Multi-step synthesis involving iodination, ammonolysis, and dehydration. core.ac.uk |

| 3,6-Diiodophthalonitrile | 3,6-Disubstituted Precursors | Substitution reactions on precursors like 3,6-dihydroxyphthalonitrile. google.comacs.org |

Reactivity and Derivatization of 4 Iodophthalonitrile

Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodophthalonitrile

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions allow for the introduction of diverse substituents at the 4-position of the phthalonitrile (B49051) ring.

Aminocarbonylation Reactions with Various Amines

Aminocarbonylation of this compound provides a direct route to amide-substituted phthalonitriles. mdpi.com This reaction involves the palladium-catalyzed coupling of this compound, carbon monoxide, and an amine. mdpi.comresearchgate.net

The efficiency of the aminocarbonylation of this compound is highly dependent on the reaction parameters, including temperature, carbon monoxide (CO) pressure, and the choice of ligand. mdpi.com Initial studies using glycine (B1666218) methyl ester hydrochloride as a model nucleophile revealed that at 65 °C and 10 bar of CO, only 25% conversion of the starting material was achieved after 24 hours. mdpi.com Increasing the temperature to 85 °C under the same pressure led to full conversion within 24 hours. mdpi.com Further optimization showed that a temperature of 100 °C and a CO pressure of 5 bar for 12 hours were the optimal conditions for the functionalization of this compound. mdpi.com

The choice of ligand also plays a critical role. While monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) are effective, bidentate ligands such as XantPhos have been shown to significantly improve conversion and chemoselectivity in similar aminocarbonylation reactions. researchgate.netnih.gov The catalyst system typically involves a palladium(II) acetate (B1210297) precursor with a phosphine ligand, and a base such as triethylamine (B128534) (Et3N) is used to neutralize the hydrogen iodide formed during the reaction. mdpi.com

Table 1: Optimization of Aminocarbonylation Reaction Conditions for this compound

| Entry | Temperature (°C) | CO Pressure (bar) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 65 | 10 | 24 | 25 |

| 2 | 85 | 10 | 24 | 100 |

| 3 | 85 | 10 | 12 | 70 |

| 4 | 100 | 10 | 12 | 100 |

| 5 | 100 | 5 | 12 | 100 |

Data sourced from a study using glycine methyl ester hydrochloride as the nucleophile. mdpi.com

Under optimized conditions (100 °C, 5 bar CO, 12 h), the palladium-catalyzed aminocarbonylation of this compound has been successfully applied to a diverse range of amines, yielding the corresponding 4-amide substituted phthalonitriles in good to excellent yields (54–80%). mdpi.comsemanticscholar.org The scope of nucleophiles includes amino acid methyl esters (glycine, leucine, phenylalanine), tert-butylamine, N-BOC-ethylenediamine, a chalcone (B49325) derivative, and piperazine (B1678402). semanticscholar.org

The reaction demonstrates high chemoselectivity, with no double carbon monoxide insertion products observed. mdpi.com The presence of the electron-withdrawing cyano groups on the this compound ring is believed to facilitate the oxidative addition step in the catalytic cycle, contributing to higher yields compared to similar reactions with iodobenzene. semanticscholar.org

When using amino esters as nucleophiles, complete conversion of the substrate was achieved within 12 hours, affording the corresponding carboxamides in isolated yields of 54-65%. mdpi.comsemanticscholar.org The reaction with unprotected diamines like piperazine is also noteworthy, as it allows for the synthesis of N-mono-substituted diamines, which can be further functionalized. semanticscholar.org

Table 2: Scope of Palladium-Catalyzed Aminocarbonylation of this compound with Various Amines

| Entry | Nucleophile (Amine) | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Glycine methyl ester | 4-(Methoxycarbonylmethylcarbamoyl)phthalonitrile | 65 |

| 2 | Leucine methyl ester | 4-((S)-1-Methoxycarbonyl-3-methylbutylcarbamoyl)phthalonitrile | 54 |

| 3 | Phenylalanine methyl ester | 4-((S)-1-Methoxycarbonyl-2-phenylethylcarbamoyl)phthalonitrile | 59 |

| 4 | tert-Butylamine | 4-(tert-Butylcarbamoyl)phthalonitrile | 74 |

| 5 | N-BOC-ethylenediamine | 4-(2-(tert-Butoxycarbonylamino)ethylcarbamoyl)phthalonitrile | 80 |

| 6 | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-((E)-4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenylcarbamoyl)phthalonitrile | 70 |

| 7 | Piperazine | 4-(Piperazin-1-ylcarbonyl)phthalonitrile | 77 |

Reaction conditions: 100 °C, 5 bar CO, toluene (B28343) as solvent. semanticscholar.org

Optimization of Reaction Conditions (Temperature, Pressure, Ligands)

Sonogashira Coupling Reactions with Alkynes

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction provides an effective method for the synthesis of 4-alkynyl-substituted phthalonitriles from this compound. umich.edu These alkynyl-functionalized phthalonitriles are valuable precursors for creating phthalocyanines with extended π-conjugation, which can influence their electronic and photophysical properties. umich.edu The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.orgwikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order: I > Br > Cl. wikipedia.org

Stille Coupling Reactions for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate, forming a new carbon-carbon bond. researchgate.netresearchgate.netlibretexts.org This reaction is a valuable tool for preparing arylated phthalonitriles from this compound. researchgate.net Due to the electronic properties of the nitrile groups, this compound serves as the electrophile in this coupling. researchgate.net

The reaction has been successfully employed to synthesize compounds such as 4-phenylphthalonitrile and 4-(2,5-dimethoxyphenyl)phthalonitrile in good yields (72% and 75%, respectively). researchgate.net The choice of palladium catalyst is crucial; for instance, Pd(PPh₃)₄ was found to be ineffective for the coupling of this compound with certain organostannanes, highlighting the need for careful catalyst selection. researchgate.net The Stille coupling is tolerant of various functional groups and proceeds with high regio- and stereoselectivity. researchgate.net

Nucleophilic Aromatic Substitution Reactions of this compound

While palladium-catalyzed reactions are predominant, this compound can also undergo nucleophilic aromatic substitution (SNAᵣ) reactions. In an SNAᵣ reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as the two cyano groups in this compound, activates the ring towards nucleophilic attack. wikipedia.orgyoutube.com

The electron-withdrawing nitro group is a well-known activator for SNAᵣ reactions, and similarly, the cyano groups in this compound facilitate the displacement of the iodo group by a nucleophile. youtube.com For example, the reaction of this compound with dipropylamine (B117675) can yield 4-dipropylamino-phthalonitrile, although this specific method may result in lower yields. vulcanchem.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Photoinduced Nucleophilic Substitution Reactions

Photoinitiated reactions of this compound with various nucleophiles have been demonstrated as a viable protocol for synthesizing novel phthalonitrile derivatives. conicet.gov.ar These reactions typically proceed via a radical nucleophilic substitution mechanism. For instance, the photoinitiated reaction of this compound with the anion of 2-naphthol (B1666908) can lead to C1-substitution on the naphthyl moiety. conicet.gov.ar

In a typical experimental setup, this compound is irradiated in the presence of a nucleophile and a base in a solvent like DMSO. conicet.gov.ar The reaction progress can be monitored, and upon completion, the product is isolated and purified. conicet.gov.ar This method provides a direct route to obtain new biaryl-type phthalonitriles and hydroxyl aryl derivatives in good yields from commercially available starting materials. conicet.gov.ar

Table 1: Examples of Photoinitiated Reactions of this compound

| Experiment | Reactants | Conditions | Products & Yields | Reference |

| 1 | This compound, Nucleophile 3 | Base, DMSO, Irradiation (180 min) | Product 4 (36%) | conicet.gov.ar |

Table data extracted from a study on photoinduced nucleophilic substitution reactions. conicet.gov.ar

Reactions with Phenols and Other Oxygen Nucleophiles

The iodine atom in this compound is susceptible to nucleophilic substitution by oxygen-containing nucleophiles, such as phenols. The phenoxide ion, generated by deprotonating phenol (B47542), acts as a potent nucleophile that can displace the iodide. chemistrysteps.com This reaction is a fundamental method for creating ether linkages, leading to the formation of aryloxy-substituted phthalonitriles.

These substituted phthalonitriles are valuable precursors for synthesizing phthalocyanines with modified electronic and solubility properties. For example, the reaction of this compound with carbazole (B46965) in the presence of a copper(I) oxide catalyst and potassium carbonate yields 4-(9H-carbazol-9-yl) phthalonitrile. researchgate.net Similarly, reactions with various phenols can introduce bulky or functional groups onto the phthalonitrile scaffold. dergipark.org.tr The reactivity of the phenol is influenced by the nature and position of substituents on its aromatic ring. chemistrysteps.com

Tetramerization and Macrocyclization Reactions of this compound

This compound is a cornerstone in the synthesis of complex macrocyclic compounds, particularly phthalocyanines. Its ability to undergo tetramerization, often in the presence of a metal salt, allows for the construction of the characteristic 18-π electron phthalocyanine (B1677752) ring system. jchemrev.com

Synthesis of Phthalocyanine Derivatives

The cyclotetramerization of this compound leads to the formation of tetraiodophthalocyanines. itu.edu.trresearchgate.net This reaction can be carried out under various conditions, including in high-boiling solvents like 2-dimethylaminoethanol (DMAE) or through solvent-free microwave-assisted methods. itu.edu.trresearchgate.networldscientific.com The resulting iodo-substituted phthalocyanines are versatile intermediates for further functionalization through cross-coupling reactions, such as the Sonogashira or Suzuki reactions. jchemrev.comrsc.orgacs.org For instance, tetraiodo-metallophthalocyanines can be reacted with terminal alkynes under Sonogashira conditions to produce tetra-alkynyl substituted phthalocyanines. dergipark.org.tritu.edu.tr

Novel mono rare earth metallophthalocyanine derivatives have also been synthesized through the cyclotetramerization of this compound with corresponding metal salts. dergipark.org.tr

Formation of Unsymmetrical Phthalocyanines (e.g., A3B type)

A significant application of this compound is in the synthesis of unsymmetrical phthalocyanines, particularly those of the A3B type. dergipark.org.tr These compounds are synthesized through a mixed or statistical condensation of two different phthalonitrile precursors, one of which is this compound. dergipark.org.trworldscientific.com By controlling the molar ratio of the reactants, the yield of the desired A3B product can be optimized. dergipark.org.tr

For example, reacting a 4:1 molar ratio of this compound and 4-hydroxymethylphthalonitrile in the presence of zinc acetate yields the corresponding A3B zinc phthalocyanine. worldscientific.com Similarly, a statistical reaction between 4-tert-butylphthalonitrile (B1266168) and this compound can produce an unsymmetrical tri-tert-butyl-mono-iodophthalocyanine. nih.govmdpi.com The differing solubilities of the resulting phthalocyanine products (A4, A3B, A2B2, etc.) can facilitate the isolation of the target A3B compound. dergipark.org.tr Other methods for synthesizing A3B phthalocyanines include the ring-expansion of a subphthalocyanine (B1262678), though this is dependent on specific reaction conditions and reactant properties. conicet.gov.ardergipark.org.tr

Influence of Metal Ions and Reaction Conditions on Phthalocyanine Formation

The formation of metallophthalocyanines from this compound is critically influenced by the choice of metal ion and the reaction conditions. mdpi.comresearchgate.net Various metal salts, including acetates of zinc(II), cobalt(II), and copper(II), are commonly used as templates for the cyclotetramerization reaction. nih.govresearchgate.netmdpi.com The reactivity of these metal ions often follows the trend of Cu > Co > Zn. nih.govresearchgate.net

Reaction conditions such as the solvent, base, and temperature play a crucial role in the yield and purity of the resulting phthalocyanine. mdpi.comresearchgate.net High-boiling solvents like DMAE, anisole (B1667542), and glycerol (B35011) are frequently employed. worldscientific.commdpi.comresearchgate.net The choice of base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH), can also impact the reaction efficiency and sustainability. mdpi.com For instance, KOH has been explored as a more cost-effective and environmentally friendly alternative to DBU. mdpi.com The presence of certain bases can sometimes lead to side reactions, such as the hydration of the nitrile groups to form phthalimides. nih.gov Microwave irradiation has also been utilized to accelerate the synthesis of phthalocyanine derivatives. conicet.gov.ar

Table 2: Best-Yielding Reactions for Unsubstituted Phthalocyanines

| Metal Ion | Solvent | Base | Yield (%) | Reference |

| Cu(II) | Anisole | KOH | 76 | researchgate.net |

| Zn(II) | Anisole/Glycerol | KOH | 45 | researchgate.net |

| Co(II) | Anisole/Glycerol | KOH | 53 | researchgate.net |

Data adapted from a study on sustainable synthesis of metallophthalocyanines. researchgate.net

Statistical Synthesis of Substituted Metallophthalocyanines

The statistical synthesis approach involves the co-cyclotetramerization of two or more different phthalonitrile precursors to generate a mixture of substituted phthalocyanines. nih.govmdpi.comcsic.es When this compound is one of the precursors, this method allows for the introduction of iodo-substituents alongside other functional groups in the final macrocycle.

A notable example is the statistical synthesis of unsymmetrical 9(10),16(17),23(24)-tri-tert-butyl-2-iodophthalocyaninato zinc(II). nih.govresearchgate.net This is achieved by reacting 4-tert-butylphthalonitrile and this compound in a specific molar ratio (e.g., 5:1) in a suitable solvent system like a glycerol/anisole mixture with a base such as KOH. mdpi.com This reaction yields a mixture of products, from which the desired A3B-type phthalocyanine can be isolated, for instance, by column chromatography, with satisfactory yields. nih.govmdpi.com This statistical approach provides a versatile route to a wide array of asymmetrically substituted phthalocyanines, which are valuable for various applications. nih.govcsic.es

Formation of Other Macrocyclic Compounds

Beyond its prevalent role as a precursor for phthalocyanines, this compound is a versatile building block in the synthesis of a variety of other complex macrocyclic and supramolecular structures. The reactivity of its iodo and cyano groups allows for its participation in condensation and cross-coupling reactions to form expanded, contracted, or hybrid macrocycles.

One significant class of such compounds is the hemiporphyrazines . Research has demonstrated the synthesis of an unsymmetrically iodo-substituted hemihexaphyrazine of an ABAB'AB'-type. worldscientific.com This was achieved through a statistical condensation reaction involving this compound, 4-tert-butylphthalonitrile, and 2,5-diamino-1,3,4-thiadiazole (B1295027) in a 1:2:3 molar ratio. worldscientific.comworldscientific.com The resulting macrocycle was a monoiododi(tert-butyl)substituted compound, confirmed through mass spectrometry and spectroscopic analysis. worldscientific.com

Furthermore, this compound has been employed in the construction of porphyrin-phthalocyanine dyads . In these syntheses, amino-functionalized porphyrins react with this compound under Buchwald-Hartwig amination conditions. jchemrev.com This palladium-catalyzed reaction, utilizing a Pd(OAc)₂/rac-BINAP system in the presence of a base like potassium tert-butoxide, results in the formation of entities where the porphyrin and phthalonitrile units are linked via an NH-bridge to the meso-phenyl group of the porphyrin. jchemrev.com

The synthesis of contracted macrocycles, such as subphthalocyanines (SubPcs) , can also utilize iodo-substituted phthalonitriles. Specifically, 3- or this compound can be used to produce tritopic subphthalocyanines, which exist as a mixture of C₁ and C₃ regioisomers. worldscientific.com

In the realm of coordination chemistry, this compound serves as a key reactant for forming rare-earth element (REE) sandwich complexes . For instance, a rapid reaction of this compound with lanthanide acetates (from Sm to Dy) in a high-temperature melt (380 °C) for a short duration (5–6 minutes) yields iodinated double-decker sandwich complexes with the general formula M(I₄Pc)₂. rsc.org The yield of these reactions can be improved by using different reaction conditions, such as refluxing in pentanol (B124592) with a base like DBU. rsc.org

The table below summarizes the synthesis of various macrocyclic compounds derived from this compound.

| Macrocyclic Compound Type | Reactants | Key Reagents/Conditions | Resulting Structure |

| Hemiporphyrazine | This compound, 4-tert-Butylphthalonitrile, 2,5-Diamino-1,3,4-thiadiazole | Statistical condensation (1:2:3 molar ratio) | Monoiododi(tert-butyl)substituted hemihexaphyrazine worldscientific.comworldscientific.com |

| Porphyrin-Phthalocyanine Dyad | This compound, Amino-functionalized porphyrin | Pd(OAc)₂/rac-BINAP, Potassium tert-butoxide (Buchwald-Hartwig amination) | NH-linked porphyrin-phthalonitrile conjugate jchemrev.com |

| Subphthalocyanine | This compound | Boron trihalides (cyclotrimerization) | Tritopic subphthalocyanines (C₁ and C₃ regioisomers) worldscientific.com |

| Rare-Earth Sandwich Complex | This compound, Lanthanide acetates (e.g., Tb(acac)₃·nH₂O) | Melt at 380°C or Reflux in Pentanol with DBU | Iodinated double-decker complexes, e.g., Tb(I₄Pc)₂ rsc.org |

Advanced Spectroscopic and Computational Characterization of 4 Iodophthalonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Iodophthalonitrile and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei. wikipedia.orgrsc.org In the context of this compound and its derivatives, ¹H NMR and ¹³C NMR are crucial for confirming their molecular structures.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals corresponding to the aromatic protons. A doublet of doublets is observed at approximately 7.67 ppm, with coupling constants of J=1.8 Hz and J=8.2 Hz, corresponding to one of the aromatic protons. Another signal, a doublet at 7.74 ppm with a coupling constant of J=1.8 Hz, is also present, along with a doublet at 7.83 ppm with a coupling constant of J=8.2 Hz, each representing two aromatic protons. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the spectrum shows distinct signals for the carbon atoms. rsc.org The carbon atoms of the nitrile groups (CN) appear at chemical shifts of 114.2 and 114.5 ppm, while the carbon atoms to which the nitrile groups are attached (C-CN) resonate at 115.4 and 117.7 ppm. rsc.org The aromatic CH carbons are observed at 134.5 and 134.9 ppm, and the carbon atom bonded to the iodine (C-I) is found at 140.5 ppm. rsc.org

Derivatives of this compound also show characteristic NMR spectra. For instance, the ¹³C NMR spectrum of (S)-Methyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate, a derivative, displays signals at δ 170.0, 163.7, 138.4, 134.1, 132.4, 131.6, 118.6, 116.9, 114.8, 114.7, 53.0, and 42.1 ppm in CDCl₃. mdpi.com Another derivative, (E)-3,4-Dicyano-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)benzamide, in acetone-d₆ shows a more complex ¹³C NMR spectrum with signals at δ 188.7, 163.9, 154.9, 145.3, 143.8, 141.8, 140.6, 135.4, 133.9, 133.8, 131.8, 130.7, 122.1, 120.8, 120.7, 118.9, 117.0, 116.3, and 107.4 ppm, among others. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives.

| Compound | C-CN | Ar-C | Ar-CH | C=O | OCH₃/CHₓ |

|---|---|---|---|---|---|

| This compound (in CDCl₃) rsc.org | 115.4, 117.7 | 140.5 (C-I) | 134.5, 134.9 | - | - |

| (S)-Methyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate (in CDCl₃) mdpi.com | 114.8, 114.7, 116.9, 118.6 | 131.6, 132.4, 134.1, 138.4 | - | 163.7, 170.0 | 42.1, 53.0 |

| (E)-3,4-Dicyano-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)benzamide (in acetone-d₆) mdpi.com | 116.3, 117.0, 118.9 | 120.7, 120.8, 130.7, 131.8, 133.8, 133.9, 135.4, 140.6, 141.8, 143.8, 145.3, 154.9 | 107.4, 122.1 | 163.9, 188.7 | 56.8, 60.9 |

Mass Spectrometry (MS, MALDI-TOF, ESI-TOF)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. mdpi.com Various ionization methods, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Time-of-Flight (ESI-TOF), are employed for the characterization of these compounds. mdpi.comconicet.gov.arresearchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) with ESI-TOF has been used to accurately determine the mass of this compound derivatives. For example, the sodium adduct of (S)-Methyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate ([M+Na]⁺) was found to have a mass-to-charge ratio (m/z) of 266.0532, which is in close agreement with the calculated value of 266.0536. mdpi.com Similarly, the protonated molecule of another derivative, (S)-tert-Butyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate ([M+H]⁺), showed an m/z of 337.1271, matching the calculated value. mdpi.com

MALDI-TOF mass spectrometry is particularly useful for analyzing larger molecules, such as phthalocyanine (B1677752) derivatives synthesized from this compound. rsc.org For instance, a zinc(II) iodophthalocyanine derivative was identified with an m/z of 1686.4. rsc.org Another study reported the characterization of a monoiododi(tert-butyl)substituted hemihexaphyrazine, a macroheterocyclic compound, using MALDI-TOF mass spectrometry. worldscientific.com The synthesis of unsymmetrical zinc phthalocyanines bearing an aryl alcohol group, derived from this compound, was also confirmed by ESI-MS, with one derivative showing a protonated molecular ion peak [M+H]⁺ at m/z 781.2390 and another at m/z 685.4389. conicet.gov.ar

Interactive Data Table: Mass Spectrometry Data for this compound Derivatives.

| Compound | Ionization Method | Observed m/z | Calculated m/z | Ion |

|---|---|---|---|---|

| (S)-Methyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate mdpi.com | ESI-TOF | 266.0532 | 266.0536 | [M+Na]⁺ |

| (S)-tert-Butyl 2-(3,4-dicyanobenzamido)-3-methylbutanoate mdpi.com | ESI-TOF | 337.1271 | 337.1271 | [M+H]⁺ |

| Unsymmetrical Zinc Phthalocyanine 1 conicet.gov.ar | ESI-MS | 781.2390 | 781.2376 | [M+H]⁺ |

| Unsymmetrical Zinc Phthalocyanine 2 conicet.gov.ar | ESI-MS | 685.4389 | 685.1073 | [M+H]⁺ |

| Zinc(II) iodophthalocyanine derivative rsc.org | MALDI-TOF | 1686.4 | - | [M]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.comvscht.cz The IR spectrum of this compound and its derivatives provides characteristic absorption bands that confirm their chemical structures. researchgate.networldscientific.comsigmaaldrich.com

The IR spectrum of a zinc(II) iodophthalocyanine derivative, synthesized from this compound, shows several characteristic peaks. rsc.org These include absorptions at 3061 cm⁻¹ (aromatic C-H stretch), 2964, 2905, and 2867 cm⁻¹ (aliphatic C-H stretches from tert-butyl groups), and a strong band at 1720 cm⁻¹ corresponding to a carbonyl (C=O) stretch. rsc.org Other notable bands appear at 1647, 1490, 1460, 1395, 1365, 1269, 1233, 1119, 1015, and 832 cm⁻¹. rsc.org

The synthesis of novel phthalonitrile (B49051) derivatives often involves monitoring the reaction progress and confirming the final product structure using IR spectroscopy. researchgate.net For example, the formation of new phthalocyanine hybrids from this compound has been characterized by IR spectroscopy, among other techniques. researchgate.net Similarly, the structure of a monoiododi(tert-butyl)substituted hemihexaphyrazine was confirmed by its IR spectrum. worldscientific.com

Interactive Data Table: Characteristic IR Absorption Bands for a Zinc(II) Iodophthalocyanine Derivative. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3061 | Aromatic C-H stretch |

| 2964, 2905, 2867 | Aliphatic C-H stretch |

| 1720 | Carbonyl (C=O) stretch |

| 1647, 1490, 1460 | Aromatic C=C stretch |

| 1395, 1365 | C-H bend |

| 1269, 1233, 1119, 1015, 832 | Fingerprint region |

Electronic and Optical Properties Characterization of Derivatives

The electronic and optical properties of derivatives of this compound, particularly phthalocyanines, are of significant interest due to their potential applications in areas like photodynamic therapy and solar cells. conicet.gov.arresearchgate.net Techniques such as UV-Vis and fluorescence spectroscopy are employed to characterize these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. msu.edu For derivatives of this compound, such as phthalocyanines, UV-Vis spectroscopy is crucial for characterizing their electronic absorption spectra. conicet.gov.arresearchgate.netsigmaaldrich.com

Phthalocyanine derivatives typically exhibit two main absorption regions in their UV-Vis spectra: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q band in the visible region (around 600-700 nm). conicet.gov.ar The Q band is particularly important for applications like photodynamic therapy as it falls within the "phototherapeutic window" where light can penetrate tissues more effectively. conicet.gov.ar

For example, two unsymmetrically substituted zinc(II) phthalocyanines (Pc1 and Pc2) derived from this compound show characteristic Q bands in dimethylformamide (DMF). conicet.gov.ar Pc1 exhibits a Q band maximum at 676 nm, while Pc2 shows its maximum at 682 nm. conicet.gov.ar These values are slightly red-shifted compared to the unsubstituted zinc phthalocyanine (ZnPc), which has its Q band at 668 nm. conicet.gov.ar

The aggregation behavior of these derivatives can also be studied using UV-Vis spectroscopy. dergipark.org.tr Lanthanide metallophthalocyanines bearing an iodine group, synthesized from this compound, were investigated for their aggregation behavior in dimethyl sulfoxide (B87167) (DMSO). dergipark.org.tr The study of aggregation is important as it can affect the photophysical and photochemical properties of the phthalocyanines.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of this compound Derivatives.

| Compound | Solvent | Soret Band (nm) | Q Band (nm) |

|---|---|---|---|

| Unsymmetrical Zinc Phthalocyanine (Pc1) conicet.gov.ar | DMF | - | 676 |

| Unsymmetrical Zinc Phthalocyanine (Pc2) conicet.gov.ar | DMF | - | 682 |

| Zinc(II) iodophthalocyanine derivative rsc.org | THF | 380, 448 | 678, 716 |

| Zinc(II) tetra-(keto-N-glycinyl) phthalocyanine (4a) mdpi.com | THF | - | 680 |

| Zinc(II) tetra-(keto-N-Boc-piperidinyl) phthalocyanine (4c) mdpi.com | THF | - | 678 |

| Zinc(II) tetra-(keto-N-morpholinyl) phthalocyanine (4d) mdpi.com | THF | - | 676 |

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. This technique provides insights into the excited state properties of molecules. The fluorescence quantum yield (ΦF) is a key parameter that quantifies the efficiency of the fluorescence process. thermofisher.com

Derivatives of this compound, particularly metallophthalocyanines, often exhibit fluorescence in the red spectral region. conicet.gov.ar For instance, two unsymmetrical zinc(II) phthalocyanines, Pc1 and Pc2, show fluorescence emission spectra with two bands in DMF. conicet.gov.ar A small Stokes shift of about 8 nm was observed for these compounds, indicating that the geometry of the molecule does not change significantly upon excitation. conicet.gov.ar

The fluorescence quantum yields of these derivatives are often determined by a comparative method, using a standard with a known quantum yield. mdpi.comconicet.gov.ar For example, the ΦF of Pc1 and Pc2 were calculated using unsubstituted Zn(II) phthalocyanine (ZnPc) as a reference (ΦF = 0.28 in DMF). conicet.gov.ar Similarly, the ΦF of zinc phthalocyanines functionalized with amino acid esters (4a and 4c) and a morpholine (B109124) derivative (4d) were determined in THF using unsubstituted ZnPc in DMSO as a standard (ΦF = 0.18). mdpi.com The obtained ΦF values were 0.26 for 4a, 0.31 for 4c, and 0.38 for 4d. mdpi.com

The presence of heavy atoms like iodine can influence the fluorescence properties. The "heavy-atom effect" can lead to increased intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence. acs.org This is an important consideration in the design of fluorescent probes and photosensitizers.

Interactive Data Table: Fluorescence Quantum Yields (ΦF) of this compound Derivatives.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Reference Compound (ΦF) |

|---|---|---|---|---|---|

| Unsymmetrical Zinc Phthalocyanine (Pc1) conicet.gov.ar | DMF | 640 | ~684 | - | ZnPc in DMF (0.28) |

| Unsymmetrical Zinc Phthalocyanine (Pc2) conicet.gov.ar | DMF | 640 | ~690 | - | ZnPc in DMF (0.28) |

| Zinc(II) tetra-(keto-N-glycinyl) phthalocyanine (4a) mdpi.com | THF | 640 | - | 0.26 | Unsubstituted ZnPc in DMSO (0.18) |

| Zinc(II) tetra-(keto-N-Boc-piperidinyl) phthalocyanine (4c) mdpi.com | THF | 640 | - | 0.31 | Unsubstituted ZnPc in DMSO (0.18) |

| Zinc(II) tetra-(keto-N-morpholinyl) phthalocyanine (4d) mdpi.com | THF | 640 | - | 0.38 | Unsubstituted ZnPc in DMSO (0.18) |

Nonlinear Optical (NLO) Properties

This compound serves as a critical precursor in the synthesis of advanced materials, particularly metallophthalocyanines, which exhibit significant nonlinear optical (NLO) properties. rsc.orgresearchgate.net The design of organic materials with strong NLO coefficients is a major focus in the development of photonics and optoelectronics. rsc.org Phthalocyanines are well-suited for these applications due to their extensive two-dimensional π-conjugated systems, high thermal stability, and the ability to be functionalized at peripheral positions to enhance solubility and prevent aggregation. rsc.orgthieme-connect.com

Derivatives synthesized from this compound have been investigated for their third-order NLO properties using techniques such as the Z-scan method with femtosecond pulses. frontiersin.org In one study, a novel zinc phthalocyanine derivative incorporating a triphenyl imidazole (B134444) moiety, synthesized from this compound, was evaluated for its NLO response. rsc.orgresearchgate.net The investigations, performed across a visible wavelength range of 600–800 nm, identified two-photon absorption (2PA) as a key process. rsc.orgresearchgate.net In the near-infrared (NIR) range (1.0–1.5 μm), the nonlinear absorption was dominated by more complex three- and four-photon absorption phenomena. researchgate.net Such materials, which exhibit reverse saturable absorption (RSA), are of great interest for optical limiting applications, where they can protect sensors or eyes from high-intensity laser light. researchgate.net

The NLO characteristics of these complex molecules are summarized in the following table, based on Z-scan experimental data. frontiersin.org

| Property | Description | Typical Findings for Derivatives |

| Nonlinear Absorption Coefficient (β) | Describes the strength of two-photon absorption. | Exhibits strong RSA profiles, indicating a large β value. researchgate.netfrontiersin.org |

| Two-Photon Absorption Cross-Section (σ₂) | A molecular parameter indicating the efficiency of 2PA. | Values for related derivatives can range from 9,300 to 57,000 GM, signifying strong potential for optical applications. frontiersin.org |

| Nonlinear Refractive Index (n₂) | Measures the change in the refractive index of the material with light intensity. | The triphenyl imidazole-substituted phthalocyanine exhibited self-focusing behavior across all tested wavelengths. rsc.orgresearchgate.net |

| Third-Order NLO Susceptibility (χ⁽³⁾) | A tensor quantity that describes the third-order nonlinear response of the material. | Robust χ⁽³⁾ values have been reported, making these materials suitable for optical switching. frontiersin.org |

These findings underscore the importance of this compound as a building block for materials with tailored NLO properties, crucial for next-generation photonic devices. rsc.orgfrontiersin.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and electronic properties of this compound and its derivatives. researchgate.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets, provide detailed insights into optimized structural parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics. researchgate.netuctm.edu

For phthalocyanine derivatives synthesized from this compound, DFT has been used to determine key electronic parameters that govern reactivity. researchgate.net These parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and electrophilicity (ω). researchgate.net For instance, in a comparative study of two cobalt phthalocyanine complexes, DFT results correctly identified the more reactive structure based on its higher electronegativity and electrophilicity values. researchgate.net

The electronic structure of the broader class of iodobenzonitriles, including this compound, has been studied to understand their potential as organic semiconductors. rsc.org DFT, in conjunction with the Boltzmann transport equation, has been applied to calculate semiclassical thermoelectric transport properties. researchgate.netrsc.org These calculations revealed that the Seebeck coefficients for these materials were significantly positive, indicating that hole-type carriers are dominant in their thermoelectric transport processes. rsc.org

A summary of electronic parameters often calculated using DFT is presented below.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Relates to the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Relates to the electron-accepting ability of a molecule. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | Measures the power of a species to attract electrons. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a system when it accepts electrons. |

These theoretical calculations are crucial for rationalizing experimental observations and for the predictive design of new functional materials based on the this compound framework. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for accurately describing intermolecular interactions in systems like this compound. ohio-state.eduru.nl These methods are particularly important for studying non-covalent forces such as van der Waals interactions and halogen bonds, which arise from electron correlation effects. ohio-state.edu

In the study of this compound and its isomers, ab initio calculations have been performed to analyze the nature and strength of the intermolecular forces that dictate their crystal packing. researchgate.netrsc.org These calculations complement experimental data by providing quantitative measures of interaction energies. ohio-state.edu Methods such as Møller–Plesset second-order perturbation theory (MP2) can be used to determine interaction energies, which are then often compared with results from other computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

One of the key applications of ab initio methods for iodophthalonitriles is the detailed analysis of halogen bonding. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is a powerful ab initio approach that can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. acs.org SAPT analyses have shown that halogen bonds are significantly influenced by both electrostatic and dispersion forces. acs.org This level of detailed energy decomposition allows researchers to understand the fundamental physics driving the self-assembly of these molecules in the solid state. researchgate.netacs.org

Halogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in the crystal engineering of this compound and its derivatives. researchgate.netrsc.org This interaction occurs between the electrophilic region on the iodine atom (known as the σ-hole) and a Lewis basic site, such as the nitrogen atom of a nitrile group (C–I···N≡C). acs.org The strength and directionality of these bonds can be tuned by altering the halogen atom (I > Br > Cl). nih.gov

In a systematic study of iodophthalonitrile isomers, the nature of halogen bonds was investigated based on the number and position of the iodine (XB donor) and cyano (XB acceptor) groups. researchgate.netrsc.org For this compound, these directional halogen bonds are the primary force consolidating the molecules into two-dimensional (2-D) networks in the crystal lattice. rsc.org The geometric parameters of these interactions, such as the I···N distance and the C–I···N angle, are key indicators of the bond's existence and strength. An angle close to 180° is a characteristic feature of a strong halogen bond. acs.org

| Interaction Type | Donor | Acceptor | Resulting Structure (for this compound) |

| Halogen Bond | C–I (σ-hole) | N≡C (lone pair) | 2-D Supramolecular Network |

The analysis of these interactions is critical for designing supramolecular architectures with desired properties, from organic semiconductors to materials with unique optical characteristics. rsc.orgacs.org

The combination of single-crystal X-ray diffraction and DFT calculations provides a comprehensive understanding of halogen bonding in this compound systems. researchgate.netrsc.org X-ray analysis yields precise experimental data on the crystal structure, including the geometric parameters of intermolecular contacts like bond distances and angles. researchgate.net This experimental information serves as the basis for detailed computational investigation.

In the case of this compound (referred to as 2a in the study), X-ray diffraction revealed the formation of 2-D networks driven by C–I···N halogen bonds. rsc.org DFT calculations are then employed to rationalize these observed structures and quantify the interactions. mdpi.com Computational tools such as the Molecular Electrostatic Potential (MEP) surface are used to visualize the electron distribution and locate the electrophilic σ-hole on the iodine atom, confirming its role as a halogen bond donor. mdpi.commdpi.com

Furthermore, topological analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Plot (NCIplot) are used to characterize the nature of these bonds. mdpi.commdpi.com QTAIM analysis can identify bond critical points (BCPs) between the interacting atoms (I and N), providing evidence of a bonding interaction. mdpi.com The NCIplot, in turn, visualizes weak interactions in real space, with characteristic isosurfaces indicating the presence and type of non-covalent forces, such as attractive halogen bonds. mdpi.commdpi.com This integrated experimental-computational approach is indispensable for the accurate characterization of halogen bonding and its role in crystal engineering. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for computing the properties of electronically excited states in large molecules, such as the phthalocyanine derivatives of this compound. researchgate.netrsc.org It provides a balance of computational efficiency and accuracy, making it a popular tool for predicting optical absorption and emission spectra. rsc.orguci.edu

For phthalocyanine derivatives, TD-DFT calculations are used to understand their electronic transitions. rsc.orgresearchgate.net These calculations, often performed using hybrid functionals like B3LYP or CAM-B3LYP, can predict the transition energies, oscillator strengths (f), and the nature of the transitions (e.g., π-π*). researchgate.netresearchgate.net The results are used to interpret experimental UV-Vis absorption spectra, assigning the characteristic Soret (B) and Q bands of phthalocyanines to specific electronic excitations. rsc.org

In a study of a zinc phthalocyanine substituted with triphenyl imidazole moieties, TD-DFT was employed to calculate the singlet transition energies and oscillator strengths. researchgate.net The calculations were performed considering the solvent effects using a continuum model (like PCM) to better simulate the experimental conditions. researchgate.net The GaussSum software is often used to simulate the absorption spectra from the TD-DFT output and analyze the molecular orbital contributions to each transition. researchgate.net This analysis reveals how different parts of the molecule contribute to its photophysical properties. researchgate.net

| Calculated Property | Significance |

| Transition Energy | Corresponds to the wavelength of light absorbed or emitted. ups-tlse.fr |

| Oscillator Strength (f) | Relates to the intensity of a spectral band. researchgate.net |

| Molecular Orbital Contribution | Describes which orbitals (e.g., HOMO, LUMO) are involved in the electronic transition. researchgate.net |

These theoretical insights are invaluable for understanding structure-property relationships and for the rational design of new photosensitizers and NLO materials derived from this compound. researchgate.net

Applications and Emerging Research Areas of 4 Iodophthalonitrile Derivatives

Materials Science Applications

The application of 4-iodophthalonitrile derivatives in materials science is extensive, primarily leveraging their role as precursors to larger, more complex functional molecules like phthalocyanines. These resulting materials are integral to the development of next-generation electronics and smart systems.

This compound and its derivatives are key precursors in the creation of organic semiconductors, particularly metallophthalocyanines, which are known for their stability and semiconducting properties. umich.edu The cyclotetramerization of phthalonitrile (B49051) precursors is a common method for synthesizing these macrocycles. researchgate.net Research has directly investigated the thermoelectric transport properties of crystalline this compound, classifying it as an organic semiconductor. researchgate.netrsc.org

Detailed studies using Density Functional Theory (DFT) and the Boltzmann transport equation have elucidated the semiconducting nature of this compound. researchgate.netrsc.org The Seebeck coefficients calculated for this compound and related isomers were found to be significantly positive, which suggests that hole-type carriers are the dominant charge carriers in their thermoelectric transport. researchgate.netrsc.org This p-type behavior is a critical characteristic for applications in various electronic devices.

Table 1: Thermoelectric Properties of Iodophthalonitrile Derivatives

| Compound | Primary Charge Carrier | Resulting Structure | Reference |

|---|---|---|---|

| This compound | Hole-type | 2-D Network | researchgate.net |

| 3-Iodophthalonitrile | Hole-type | 2-D Network | researchgate.net |

| 3,4-Diiodophthalonitrile | Hole-type | 2-D Network | researchgate.net |

This table summarizes the findings on the dominant charge carriers in various iodophthalonitrile isomers as determined by their positive Seebeck coefficients.

In the field of organic photovoltaics (OPVs), derivatives of this compound serve as crucial building blocks for photoactive materials. Specifically, they are used to synthesize unsymmetrical and substituted zinc(II) phthalocyanines (ZnPcs) that function as sensitizers or hole-transporting materials (HTMs) in solar cells. nazariomartingroup.comnih.gov

For instance, an unsymmetrical tri-tert-butyl-iodophthalocyaninatozinc(II) was synthesized through a statistical reaction involving 4-tert-butylphthalonitrile (B1266168) and this compound. mdpi.com This highlights the compound's utility as a versatile intermediate for creating materials for technological applications. mdpi.com In another application, amino donor group-substituted ZnPcs, synthesized via a palladium-catalyzed reaction with this compound, were successfully used as a hole-transporting layer in perovskite solar cells, contributing to high open-circuit voltage. Furthermore, other ZnPc derivatives have been incorporated as the donor component in bulk heterojunction (BHJ) solar cells. nih.gov

Table 2: this compound Derivatives in Photovoltaic Devices

| Device Type | Derivative Role | Specific Derivative Class | Achieved Performance Metric | Reference |

|---|---|---|---|---|

| Perovskite Solar Cells | Hole-Transporting Material | Amino-substituted Zn(II) Phthalocyanines | Open-circuit voltage close to 1 V | |

| Perovskite Solar Cells | Hole-Transporting Material | ZnPc−(BTBT)4 | Power Conversion Efficiency up to 14.13% |

This table showcases the roles and performance of various phthalocyanine (B1677752) derivatives synthesized using this compound as a precursor.

This compound is a precursor for synthesizing polyphthalocyanine resins, which are noted for their high thermal stability and are used in high-temperature structural composites, coatings, and laminates. justia.com The polymerization of phthalonitrile-based monomers can create robust materials resistant to mechanical stress. justia.com For example, reacting this compound with specific diiodides can produce fluorinated phthalonitriles, which, upon heating, form polyphthalocyanine resins suitable for demanding applications. justia.com

Furthermore, phthalocyanine-based materials derived from these precursors can be integrated into advanced composites for specific functionalities. One such application is in the development of heterostructured photocatalysts, where a tin phthalocyanine supported on mesoporous ceria (SnPc@CeO2) demonstrated superior activity for CO2 photoreduction. dokumen.pub The resulting composites and polymers often feature enhanced solubility and processability due to the functional groups introduced via the phthalonitrile precursors, without compromising the π-π interactions essential for their function. dokumen.pub

Smart materials capable of molecular recognition are being developed using this compound derivatives, primarily through two mechanisms: the creation of porous networks and the utilization of specific non-covalent interactions. Phthalocyanine-based polymers can be designed to have nanometer-sized voids that facilitate molecular recognition, chemical storage, and stereoselective conversions. dokumen.pub

The iodine atom on the this compound ring is also a key player in designing smart materials, as it can act as a halogen bond donor. mdpi.com This directional interaction is a powerful tool for building supramolecular architectures capable of molecular recognition. mdpi.com This principle is applied in analyte-responsive hydrogels and molecularly imprinted polymers (MIPs), which are classes of intelligent materials that can mimic natural biological recognition processes. nih.govmdpi.com These materials can be designed to respond to specific analytes or environmental cues, making them suitable for applications in biosensing and targeted drug delivery. nih.govkeaipublishing.com

Use in High-Performance Composites and Coatings

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. beilstein-journals.org Within this field, crystal engineering is the rational design of solid-state structures with desired properties, relying on a deep understanding of these interactions. researchgate.net

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a nucleophilic species (the acceptor). researchgate.netmdpi.com Its strength and directionality make it a reliable tool for constructing supramolecular architectures. mdpi.com In the case of this compound, the iodine atom acts as a potent halogen bond donor, while the nitrogen atoms of the cyano groups serve as acceptors. researchgate.netrsc.org

Table 3: Crystallographic Data and Halogen Bonding in this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₃IN₂ | scbt.com |

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P 1 21/n 1 | crystallography.net |

| Key Interaction | Halogen Bond (I···N) | researchgate.netrsc.org |

This table summarizes key crystallographic information for this compound, highlighting the role of halogen bonding in its crystal engineering.

Molecular Self-Assembly and Ordered Structures

The iodine substituent in this compound and its derivatives plays a crucial role in directing the self-assembly of molecules into highly ordered structures. This process is largely governed by non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional interaction between a halogen atom (in this case, iodine) acting as an electrophilic region (a Lewis acid) and a nucleophilic region (a Lewis base), such as the nitrogen atom of a nitrile group.

Research has demonstrated that the interplay between halogen bonds (I⋯N) and other weak interactions, such as hydrogen bonds and π-π stacking, can be used to engineer crystal structures with specific topologies. researchgate.net The study of various iodophthalonitrile derivatives, including this compound, has provided insight into the pathways of intermolecular interactions. researchgate.net The ability of the iodine atom to act simultaneously as a nucleophile at its equator and an electrophile at its pole can lead to specific halogen⋯halogen interactions, further stabilizing the assembled structures. researchgate.net

Molecular self-assembly is a process where molecules spontaneously organize into stable, structurally well-defined aggregates under thermodynamic control. sigmaaldrich.commdpi.com In the context of this compound derivatives, this leads to the formation of supramolecular architectures like one-dimensional chains or two-dimensional networks. researchgate.netmdpi.com The precise control over these non-covalent interactions allows for the rational design of materials with desired structural and, consequently, functional properties. Thermal treatments can also be employed to induce phase transitions in these self-assembled monolayers, allowing for the manipulation of the resulting structures from porous networks to more densely packed arrangements. mdpi.com

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes composed of a larger 'host' molecule encapsulating a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org This field relies on the principle of molecular recognition, where the host possesses a binding site that is structurally and electronically complementary to the guest. wikipedia.orgnumberanalytics.com Derivatives of this compound, particularly the phthalocyanines formed from them, can act as sophisticated host molecules.

The central cavity of a metallophthalocyanine ring, derived from the tetramerization of this compound, provides a well-defined binding site. Furthermore, substituents attached to the periphery of the phthalocyanine ring—often via chemical modification of the iodine group—can create additional recognition sites, enhancing binding selectivity. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgmdpi.com

For instance, crown ethers integrated with heterocyclic units demonstrate that a rigid framework enhances selectivity in molecular recognition. mdpi.com Similarly, the rigid structure of phthalocyanines makes them excellent candidates for selective host molecules. The design of these host-guest systems is critical, as successful complexation depends on the complementarity between the host's binding sites and the guest's structure. slideshare.net The ability to fine-tune the structure of phthalocyanine hosts by starting with this compound allows for the development of systems capable of recognizing specific guest molecules, with potential applications in sensing and separation. mdpi.com

Catalysis and Photocatalysis

Precursors for Catalytic Metallophthalocyanines

This compound is a key building block for the synthesis of metallophthalocyanines (MPcs), which are highly effective catalysts for a variety of chemical reactions. researchgate.net The general synthesis involves the template-driven cyclotetramerization of four phthalonitrile units around a central metal ion. mdpi.com The presence of the iodo-substituent in this compound offers a versatile handle for post-synthesis modification, but the primary catalytic activity often resides in the coordinated metal center of the phthalocyanine macrocycle.

For example, cobalt phthalocyanine (CoPc) derivatives synthesized from precursors like this compound have been shown to be effective catalysts for oxidation reactions, such as the oxidation of cyclohexene. researchgate.net Similarly, zinc phthalocyanine (ZnPc) derivatives are widely studied. mdpi.comresearchgate.net The synthesis can be tailored to produce specific types of catalysts. A statistical co-tetramerization of this compound with another substituted phthalonitrile, such as 4-tert-butylphthalonitrile, can yield unsymmetrically substituted phthalocyanines. mdpi.comresearchgate.net This approach allows for the fine-tuning of the catalyst's properties, such as its solubility and electronic characteristics, which in turn affects its catalytic performance. mdpi.com

The table below summarizes examples of metallophthalocyanines derived from this compound precursors and their catalytic applications.

| Metallophthalocyanine (MPc) | Precursors | Catalytic Application | Reference |